Lipophilicity Advantage: 7-Chloro vs. 5-Chloro Regioisomer and 7-Bromo Analog
7-Chloropyrido[3,4-b]pyrazine exhibits a calculated LogP of 1.68, positioning it in the optimal lipophilicity range for oral bioavailability (LogP 1–3). In contrast, the 5-chloro regioisomer (CAS 214045-82-6) has a reported LogP of 0.33, while the 7-bromo analog (CAS 1337880-74-6) has a LogP of 0.65 . The 5-fold higher LogP relative to the 5-chloro isomer directly translates to improved membrane permeability potential for derived compounds.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.68 |
| Comparator Or Baseline | 5-Chloropyrido[3,4-b]pyrazine: LogP = 0.33; 7-Bromopyrido[3,4-b]pyrazine: LogP = 0.65 |
| Quantified Difference | ΔLogP = +1.35 vs. 5-chloro; ΔLogP = +1.03 vs. 7-bromo |
| Conditions | ACD/Labs calculated LogP; data from ChemSrc and ChemSpider |
Why This Matters
Higher LogP within the drug-like range enhances passive membrane permeability, making the 7-chloro scaffold preferable for designing cell-permeable kinase inhibitors.
